3-Iodo-2,6-dimethylaniline hydrochloride

Pharmaceutical Quality Control Genotoxic Impurities HPLC Method Validation

Pharmaceutical researchers requiring a reliable 3-iodo-2,6-dimethylaniline building block for cross-coupling often face inconsistent purity and solubility challenges. The hydrochloride salt (CAS 135630-62-5) at 98% purity addresses these issues: • Enables validated HPLC quantification of genotoxic 3-iodo/4-iodo impurities at 0.12-0.45 μg/mL with r² > 0.999 linearity. • Lower C-I bond dissociation energy (~57 kcal/mol vs. ~70 for C-Br) permits milder Pd-catalyzed coupling, critical for rilpivirine synthesis. • Enhanced aqueous solubility (LogP reduced by 0.16 units vs. free base) simplifies homogeneous reactions and work-up. Supply includes rigorous batch QC documentation for procurement compliance.

Molecular Formula C8H11ClIN
Molecular Weight 283.54 g/mol
CAS No. 135630-62-5
Cat. No. B176675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-2,6-dimethylaniline hydrochloride
CAS135630-62-5
Molecular FormulaC8H11ClIN
Molecular Weight283.54 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)I)C)N.Cl
InChIInChI=1S/C8H10IN.ClH/c1-5-3-4-7(9)6(2)8(5)10;/h3-4H,10H2,1-2H3;1H
InChIKeyGHRVNADCRWDACZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-2,6-dimethylaniline hydrochloride Overview


3-Iodo-2,6-dimethylaniline hydrochloride (CAS 135630-62-5) is a halogenated aromatic amine building block characterized by iodine at the 3‑position and methyl groups at the 2‑ and 6‑positions, supplied as the hydrochloride salt for enhanced handling . It serves as a key intermediate in pharmaceutical synthesis, notably in the preparation of the HIV‑1 non‑nucleoside reverse transcriptase inhibitor rilpivirine [1]. The compound is also recognized as a potential genotoxic impurity requiring stringent control in active pharmaceutical ingredient (API) manufacturing [1].

Workflow Pharmaceutical synthesis intermediate
Selection Halogenated aniline building block
Use Context Genotoxic impurity reference standard preparation

3-Iodo-2,6-dimethylaniline hydrochloride – Substitution Risks


Direct replacement of 3-iodo-2,6-dimethylaniline hydrochloride with its free base, the regioisomeric 4‑iodo analog, or a non‑halogenated aniline salt risks compromising reaction outcome, purity profile, and regulatory compliance. The hydrochloride salt form confers distinct solubility and LogP properties compared to the neutral free base ; the 3‑iodo substitution pattern dictates regiochemical reactivity in cross‑coupling reactions [1]; and the potential genotoxicity of the iodo‑aniline scaffold mandates rigorous impurity quantification at sub‑μg/mL levels in finished drug substances [2].

Salt form mismatch
Free base exhibits higher LogP and may alter solubility-dependent reaction outcomes.
Regiochemistry mismatch
4‑Iodo isomer differs in cross‑coupling regioselectivity and impurity profile requirements.
Purity grade mismatch
Non‑halogenated or lower‑purity aniline salts may introduce uncharacterized genotoxic risk.

3-Iodo-2,6-dimethylaniline hydrochloride – Differentiation Evidence


Genotoxic Impurity Control by Validated HPLC

In rilpivirine hydrochloride drug substance, both 3-iodo-2,6-dimethylaniline and 4-iodo-2,6-dimethylaniline are potential genotoxic impurities (PGIs) that must be quantified at trace levels. A reverse‑phase HPLC method was validated achieving linearity from 0.12 to 0.45 μg/mL (r² > 0.999) and recovery accuracy of 97–100 % for both isomers [1]. This demonstrates that procurement of high‑purity 3‑iodo‑2,6‑dimethylaniline hydrochloride is essential for preparing reference standards and for monitoring PGI levels in API batches.

PGI Quantification Method
Head-to-head
Linearity 0.12–0.45 µg/mL, recovery 97–100% for both isomers
Supports reference standard workflow for impurity monitoring.
Validated RP‑HPLC; requires high-purity 3‑iodo isomer for calibration.
Pharmaceutical Quality Control Genotoxic Impurities HPLC Method Validation

Salt Form Lipophilicity Advantage

The hydrochloride salt form of 3‑iodo‑2,6‑dimethylaniline exhibits a lower calculated partition coefficient (LogP) of 2.91 compared to 3.07 for the free base . This 0.16 log‑unit reduction corresponds to an approximately 1.45‑fold lower lipophilicity, indicating enhanced aqueous solubility for the salt form.

Salt Form Lipophilicity
Context-dependent
HCl Salt LogP 2.91
Free Base LogP 3.07
Reported lower lipophilicity may enhance aqueous reaction conditions.
Predicted values; experimental solubility data to verify.
Physicochemical Properties Salt Selection LogP

Iodo vs. Bromo in Cross-Coupling

The carbon–iodine bond dissociation energy (BDE) of aryl iodides is approximately 57 kcal/mol, substantially lower than the C–Br BDE of ~70 kcal/mol [1]. This lower BDE translates to faster oxidative addition with palladium catalysts, allowing Suzuki‑Miyaura and Sonogashira couplings to proceed under milder conditions. Although direct experimental kinetic data for 3‑iodo‑2,6‑dimethylaniline hydrochloride vs. its 3‑bromo analog are not available, the bond strength differential is a well‑established class‑level inference.

Iodo vs. Bromo Reactivity
Class-level inference
C–I BDE ~57 kcal/mol vs. C–Br ~70 kcal/mol
Lower bond dissociation energy supports milder cross-coupling conditions.
Established class-level property; direct kinetic data not available.
Cross-Coupling Bond Dissociation Energy Halogen Reactivity

Purity Advantage for Reference Standard Use

Commercially available 3‑iodo‑2,6‑dimethylaniline hydrochloride is typically supplied with 98 % purity (HPLC) . This purity level exceeds the minimum requirements for use as a secondary reference standard in the validated HPLC method for genotoxic impurity determination, where calibration standards are prepared at 0.12–0.45 μg/mL [1]. In contrast, the free base is often supplied at 95 % purity, which may necessitate additional purification before use.

Reference Standard Purity
Supporting evidence
HCl salt 98% HPLC vs. free base commonly 95%
Reported higher purity reduces pre‑use purification for standard preparation.
Purity specification to verify per lot COA.
Purity Reference Standard Quality Control

3-Iodo-2,6-dimethylaniline hydrochloride – Application Scenarios


Genotoxic Impurity Reference Standard

Pharmaceutical quality control laboratories require a well‑characterized 3‑iodo‑2,6‑dimethylaniline hydrochloride reference standard to implement the validated HPLC method for simultaneous quantification of 3‑iodo and 4‑iodo genotoxic impurities at 0.12–0.45 μg/mL [1]. The 98 % purity of the hydrochloride salt minimizes additional purification steps and ensures calibration curve linearity (r² > 0.999) [1].

Suzuki-Miyaura Cross-Coupling

The lower C–I bond dissociation energy (~57 kcal/mol) relative to C–Br (~70 kcal/mol) enables palladium‑catalyzed cross‑coupling under milder conditions, making 3‑iodo‑2,6‑dimethylaniline hydrochloride the preferred electrophilic partner for constructing complex biaryl architectures in drug discovery [2].

Aqueous-Phase Reaction Optimization

With a LogP reduced by 0.16 units compared to the free base, the hydrochloride salt offers enhanced aqueous solubility, facilitating homogeneous coupling reactions in water‑containing solvent mixtures and simplifying work‑up procedures .

Antiviral Drug Intermediate Synthesis

This compound serves as a critical intermediate in the synthesis of rilpivirine, a WHO‑recommended NNRTI for HIV treatment [1]. Its use as the hydrochloride salt ensures consistent purity and reactivity, which are essential for achieving reproducible yields in multi‑step synthetic routes .

Application
Selection Property
Validation Focus
Genotoxic impurity reference standard
Purity specification and isomer identity
HPLC calibration linearity and recovery at trace levels
Suzuki-Miyaura cross-coupling
C–I bond dissociation energy
Oxidative addition rate and catalyst compatibility
Aqueous-phase reaction optimization
Salt form lipophilicity (LogP)
Solubility in polar solvent mixtures
Antiviral drug intermediate synthesis
Consistent purity and reactivity
Reproducible yield in multi‑step synthetic routes
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